molecular formula C21H17F3N4O3 B1192516 CHMFL-FLT3-335

CHMFL-FLT3-335

Cat. No. B1192516
M. Wt: 430.3872
InChI Key: PFGNOYJAWUKCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CHMFL-FLT3-335 is a novel potent fms-like tyrosine kinase 3 internal tandem duplications (flt3-itd) mutant selective inhibitor for acute myeloid leukemia

Scientific Research Applications

Drug Screening and Drug Discovery

Research has shown that CHMFL-FLT3-335 is part of the FLT3 kinase inhibitor family, playing a crucial role in drug discovery, particularly in the treatment of Acute Myeloid Leukemia (AML). FLT3-ITD mutations are common in AML patients, and CHMFL-FLT3-335 has demonstrated potent inhibitory effects against these mutations, offering significant potential in AML therapy (Wang et al., 2017). Another study identified CHMFL-FLT3-335 as a potent and orally available FLT3 kinase inhibitor for FLT3-ITD positive AML, showing promise as a potential drug candidate due to its efficacy in inhibiting tumor growth in cell-based studies and animal models (Li et al., 2015).

Cancer Research and Treatment

In the realm of cancer research and treatment, CHMFL-FLT3-335 shows potential as a therapy for certain types of leukemia. The compound has been noted for its ability to selectively induce apoptosis in FLT3-transformed leukemia cells. This specificity is crucial for developing targeted cancer therapies that minimize damage to healthy cells (Minami et al., 2002).

FLT3 Kinase Inhibitor Mechanism

CHMFL-FLT3-335 acts as a type II FLT3 kinase inhibitor. It exhibits high potency against FLT3-ITD mutations, which are prevalent in AML patients. Its mechanism involves the inhibition of FLT3-mediated signaling pathways and induction of apoptosis by arresting the cell cycle, which is crucial for controlling the proliferation of cancer cells (Wang et al., 2017).

Development of Novel Inhibitors

The study and application of CHMFL-FLT3-335 contribute to the broader field of developing novel kinase inhibitors. These inhibitors play a significant role in targeted cancer therapy, offering a more precise approach to treating various forms of cancer, including AML. By understanding the action and efficacy of CHMFL-FLT3-335, researchers can further the development of similar compounds to target other mutations and types of cancer (Li et al., 2015).

properties

Molecular Formula

C21H17F3N4O3

Molecular Weight

430.3872

IUPAC Name

N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide

InChI

InChI=1S/C21H17F3N4O3/c1-13(29)27-18-11-20(26-12-25-18)31-16-8-6-15(7-9-16)28-19(30)10-14-4-2-3-5-17(14)21(22,23)24/h2-9,11-12H,10H2,1H3,(H,28,30)(H,25,26,27,29)

InChI Key

PFGNOYJAWUKCEW-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(OC2=NC=NC(NC(C)=O)=C2)C=C1)CC3=CC=CC=C3C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CHMFL-FLT3-335;  CHMFL FLT3 335;  CHMFLFLT3335

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CHMFL-FLT3-335
Reactant of Route 2
Reactant of Route 2
CHMFL-FLT3-335
Reactant of Route 3
Reactant of Route 3
CHMFL-FLT3-335
Reactant of Route 4
Reactant of Route 4
CHMFL-FLT3-335
Reactant of Route 5
Reactant of Route 5
CHMFL-FLT3-335
Reactant of Route 6
Reactant of Route 6
CHMFL-FLT3-335

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.